3-甲基-7-氮杂吲哚-6-羧酸

描述

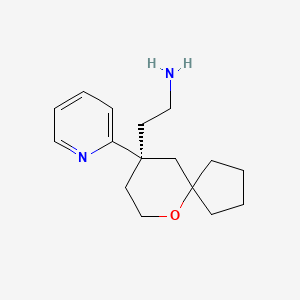

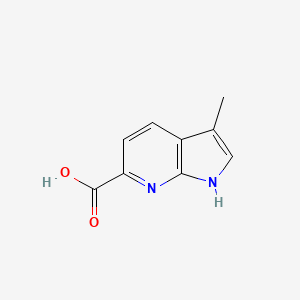

“3-Methyl-7-azaindole-6-carboxylic acid” is a derivative of azaindole . Azaindoles are a class of organic compounds that contain a pyrrole ring fused to a benzene ring . The presence of the carboxylic acid group in these compounds allows them to participate in a variety of chemical reactions .

Chemical Reactions Analysis

Azaindole derivatives, including “3-Methyl-7-azaindole-6-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of new azaindol derivatives . They can also be used for the preparation of triazoles via regioselective heterocyclization reactions .科学研究应用

振动圆二色性光谱分析的简化

通过振动圆二色性 (VCD) 光谱法测定羧酸的绝对构型通常因自聚集而变得复杂,并且随后需要计算聚集体的光谱 . 7-氮杂吲哚通过与 COOH 部分形成更强的互补氢键,有效地分解了这些聚集体,从而极大地简化和加速了 VCD 光谱计算 .

绝对构型的确定

VCD 光谱法已发展成为一种成熟的方法,用于确定合成化合物和天然产物的绝对构型 (AC) . 通过将实验 VCD 特征与所提出的对映异构体的计算 VCD 光谱进行比较,可以实现 AC 的实际确定 .

氮杂吲哚衍生物的合成

3-甲基-7-氮杂吲哚-6-羧酸可用作合成氮杂吲哚衍生物的反应物 . 这些衍生物已被鉴定为新的精蛋白抑制剂 .

三唑的制备

该化合物也可用于通过区域选择性杂环化反应制备三唑 . 三唑是一类在药物化学中具有广泛应用的化合物 .

溶剂效应的调查

为了制定有助于确定是否需要考虑溶剂化的通用规则或指南,研究人员最近开始系统地研究溶剂对各种官能团的影响 .

天然产物研究

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which include 3-methyl-7-azaindole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 7-azaindole, a related compound, can break up aggregates of carboxylic acid dimers through stronger complementary hydrogen bonding to the cooh moiety . This suggests that 3-Methyl-7-azaindole-6-carboxylic acid may interact with its targets in a similar manner, disrupting their normal function and leading to changes in cellular activity.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities and could potentially affect numerous biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

生化分析

Biochemical Properties

3-Methyl-7-azaindole-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can form hydrogen bonds with the COOH moiety of carboxylic acids, thereby breaking up carboxylic acid dimers and simplifying vibrational circular dichroism (VCD) spectra analyses . This interaction is crucial for the determination of absolute configurations of synthetic compounds and natural products.

Cellular Effects

The effects of 3-Methyl-7-azaindole-6-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been noted for its antiproliferative activity, especially in cancer cell lines such as MCF-7 breast cancer cells . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, which is confirmed by Hoechst staining and Annexin V-FITC assay . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 3-Methyl-7-azaindole-6-carboxylic acid exerts its effects through various mechanisms. It binds to biomolecules, influencing their structure and function. For example, it can interact with the active site of tyrosine protein kinase SRC, inhibiting its activity and thereby exerting antiproliferative effects . Additionally, the compound’s ability to form hydrogen bonds with carboxylic acids plays a crucial role in its biochemical activity, as it can disrupt dimerization and facilitate more accurate spectroscopic analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-7-azaindole-6-carboxylic acid can change over time The compound’s stability and degradation are important factors to considerThe compound’s ability to break up carboxylic acid dimers and simplify VCD spectra analyses suggests that it can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of 3-Methyl-7-azaindole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiproliferative activity and enzyme inhibition. At higher doses, it may cause toxic or adverse effects. For instance, excessive inhibition of tyrosine protein kinase SRC can lead to unintended consequences in cellular signaling pathways . Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

3-Methyl-7-azaindole-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s ability to form hydrogen bonds with carboxylic acids suggests that it may play a role in the metabolism of carboxylic acid derivatives

Transport and Distribution

The transport and distribution of 3-Methyl-7-azaindole-6-carboxylic acid within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its ability to interact with carboxylic acids suggests that it may be distributed to regions where these acids are prevalent . Understanding its transport mechanisms can provide insights into its cellular localization and accumulation.

Subcellular Localization

The subcellular localization of 3-Methyl-7-azaindole-6-carboxylic acid is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with carboxylic acids and other biomolecules can influence its localization and activity within the cell

属性

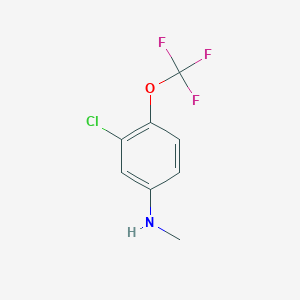

IUPAC Name |

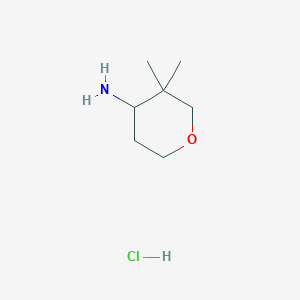

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGSDOEYYOGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)

![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)